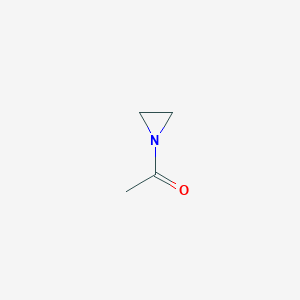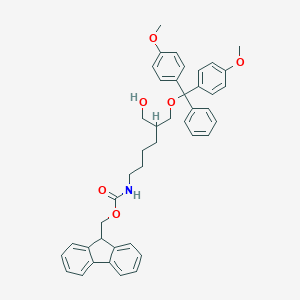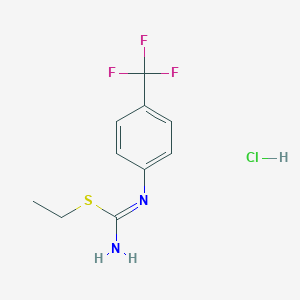
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate
説明
Succinimidyl 4-formylbenzoate is a heterobifunctional building block. It has been used in the conjugation of oligonucleotides to antibodies for protein detection, as well as in the synthesis of fluorescent BODIPY-etoposide.
科学的研究の応用
Synthesis of Stable Covalently Labeled Biopolymers : Crovetto et al. (2008) explored the use of a derivative of 2,5-Dioxopyrrolidin-1-yl for synthesizing stable covalently labeled biopolymers, highlighting its efficiency and excellent yield in the process (Crovetto et al., 2008).
Development of Fluorescent Dyes and Biological Probes : El’chaninov and Aleksandrov (2016) successfully synthesized novel fluorescent derivatives related to 2,5-Dioxopyrrolidin-1-yl, indicating their potential application in fluorescent dyes and biological probes (El’chaninov & Aleksandrov, 2016).
Anticonvulsant Agents for Epilepsy : Kamiński et al. (2015) reported on new hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, showing potential as new treatments for epilepsy (Kamiński et al., 2015).
Antioxidant Activity in Nitrobenzoyl Polypyrrole Derivatives : Coelho et al. (2014) demonstrated that nitrobenzoyl polypyrrole derivatives, including those related to 2,5-Dioxopyrrolidin-1-yl, exhibit electrochromic behavior and fluorescent properties, with potential applications in electrochemical sensors and photovoltaic devices (Coelho et al., 2014).
Facile Synthesis of Various Compounds : Soleimani and Zainali (2011) presented a novel four-component reaction involving 2,5-Dioxopyrrolidin-1-yl for efficiently preparing diverse derivatives in a single synthetic step (Soleimani & Zainali, 2011).
Synthesis of Spirocompounds and Benzoates : Younesi et al. (2009) explored a method for preparing novel spirocompounds from the reaction involving N-benzoylglycine with ortho-formylbenzoic acids, which includes derivatives of 2,5-Dioxopyrrolidin-1-yl (Younesi et al., 2009).
Conducting Polymers for Electronic Devices : Sotzing et al. (1996) discussed the use of poly[bis(pyrrol-2-yl)arylenes], which are conducting polymers derived from low oxidation potential monomers based on pyrrole, suitable for electronic devices (Sotzing et al., 1996).
Antimicrobial and Antitumor Activities : Various studies, such as those by Maftei et al. (2013), Patel and Patel (2015), and Bayrak et al. (2009), have synthesized compounds related to 2,5-Dioxopyrrolidin-1-yl demonstrating significant antimicrobial, antitumor, and antioxidant activities (Maftei et al., 2013), (Patel & Patel, 2015), (Bayrak et al., 2009).
作用機序
Target of Action
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate is primarily used as a linker in antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the antibodies to which it is conjugated. These antibodies are designed to bind to specific antigens on the surface of cells, particularly cancer cells .
Mode of Action
The compound acts as a linker with aldehyde functionality for ADCs . It connects the antibody to a cytotoxic drug, allowing the drug to be delivered directly to the target cells. Once the ADC binds to its target antigen on the cell surface, it is internalized into the cell where the cytotoxic drug is released, leading to cell death .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific cytotoxic drug that is attached to the ADC. The general mechanism involves the disruption of cell division and growth, leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the properties of the ADC to which it is attached. It plays a crucial role in the bioavailability of the cytotoxic drug, as it allows the drug to be specifically targeted to the cells of interest .
Result of Action
The result of the action of this compound is the targeted delivery of cytotoxic drugs to specific cells. This leads to the death of these cells while minimizing damage to healthy cells . This targeted approach can improve the efficacy of the treatment and reduce side effects compared to traditional chemotherapy .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the stability and efficacy of the ADC can be affected by the pH and temperature of the environment . Additionally, the presence of the target antigen on the cell surface is crucial for the ADC to bind and be internalized into the cell .
生化学分析
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate is a linker with aldehyde functionality for antibody-drug-conjugation (ADC) . This means it can interact with various enzymes, proteins, and other biomolecules to facilitate the delivery of drug molecules to target cells . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the reactions occur .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are largely related to its role in ADC . By facilitating the delivery of drug molecules, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cells and the particular drug molecules being delivered .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a linker in ADC, it can bind to antibodies and drug molecules, facilitating their conjugation . This can lead to changes in the activity of enzymes and other proteins, as well as alterations in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are not well-documented in the available literature. As a linker in ADC, its stability, degradation, and long-term effects on cellular function would be critical factors to consider in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented in the available literature. Given its role in ADC, it is likely that its effects would vary with dosage, with potential threshold effects and possible toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented in the available literature. Given its role in ADC, it would likely interact with various enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be critical to its function in ADC . It could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-documented in the available literature. Given its role in ADC, it could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c14-7-8-1-3-9(4-2-8)12(17)18-13-10(15)5-6-11(13)16/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYRHFNOWKMCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399606 | |
| Record name | 4-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60444-78-2 | |
| Record name | 4-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dibenz[a,h]acridine](/img/structure/B14076.png)
![Dibenz[a,j]acridine](/img/structure/B14077.png)


![cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14085.png)







![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)

